2-Pentanone, 4-(diethylamino)-
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Overview
Description
4-(Diethylamino)pentan-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a diethylamino group attached to the fourth carbon of a pentan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)pentan-2-one can be achieved through several methods. One common approach involves the reaction of diethylamine with 2-pentanone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 4-(diethylamino)pentan-2-one may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)pentan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
4-(Diethylamino)pentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(diethylamino)pentan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through pathways involving the modification of functional groups on target molecules .
Comparison with Similar Compounds
Similar Compounds
N-Ethylpentylone: A synthetic cathinone with similar structural features.
2-Pentanone: A simpler ketone that lacks the diethylamino group.
Diethylamine: An amine that shares the diethylamino functional group
Uniqueness
4-(Diethylamino)pentan-2-one is unique due to the presence of both a ketone and a diethylamino group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
83188-03-8 |
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Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-(diethylamino)pentan-2-one |
InChI |
InChI=1S/C9H19NO/c1-5-10(6-2)8(3)7-9(4)11/h8H,5-7H2,1-4H3 |
InChI Key |
KLMUGGPXCBZGPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)CC(=O)C |
Origin of Product |
United States |
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